molecular formula C17H17N3O4S2 B4639527 2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B4639527
M. Wt: 391.5 g/mol
InChI Key: VMJCPNSCVOTDAT-UHFFFAOYSA-N
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Description

2-{[4-(2-Thienylsulfonyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thienylsulfonyl group attached to a piperazine ring, which is further connected to an isoindole-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Thienylsulfonyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-thiophenesulfonyl chloride with piperazine to form 4-(2-thienylsulfonyl)piperazine. This intermediate is then reacted with isoindole-1,3-dione under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Thienylsulfonyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The thienylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienylsulfonyl group can yield sulfone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups into the piperazine ring, leading to a wide range of derivatives.

Scientific Research Applications

2-{[4-(2-Thienylsulfonyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[4-(2-Thienylsulfonyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific targets involved. The thienylsulfonyl group and piperazine ring play crucial roles in these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-Thienylsulfonyl)piperazino]pyrimidine: Shares the thienylsulfonyl and piperazine moieties but differs in the core structure.

    4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: Similar isoindole-dione core but with different substituents.

Uniqueness

2-{[4-(2-Thienylsulfonyl)piperazino]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thienylsulfonyl group, piperazine ring, and isoindole-dione core makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(4-thiophen-2-ylsulfonylpiperazin-1-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c21-16-13-4-1-2-5-14(13)17(22)20(16)12-18-7-9-19(10-8-18)26(23,24)15-6-3-11-25-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJCPNSCVOTDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 2
2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 3
2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 4
2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 5
2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE
Reactant of Route 6
2-{[4-(2-THIENYLSULFONYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE

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